N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid
Description
Chemical Structure and Key Features: The compound N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid is a trisubstituted 1,3,5-triazine derivative. Its structure includes:
- Chlorine at position 4,
- 4-Nitroanilino (4-nitro-phenylamino) group at position 6,
- L-Glutamic acid moiety at position 2.
Hypothetical Molecular Formula:
Based on structural analysis, the molecular formula is estimated as C₁₄H₁₂ClN₇O₆ (exact data unavailable in provided evidence).
Properties
CAS No. |
61955-61-1 |
|---|---|
Molecular Formula |
C14H13ClN6O6 |
Molecular Weight |
396.74 g/mol |
IUPAC Name |
(2S)-2-[[4-chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]amino]pentanedioic acid |
InChI |
InChI=1S/C14H13ClN6O6/c15-12-18-13(16-7-1-3-8(4-2-7)21(26)27)20-14(19-12)17-9(11(24)25)5-6-10(22)23/h1-4,9H,5-6H2,(H,22,23)(H,24,25)(H2,16,17,18,19,20)/t9-/m0/s1 |
InChI Key |
WTZQZSXSNIXYGY-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3,5-Triazine Core
Starting Material : Cyanuric chloride is commonly used as the starting material for synthesizing 1,3,5-triazine derivatives. It undergoes nucleophilic substitution reactions to introduce various substituents.
Introduction of Chloro and Nitroanilino Groups : The chloro group is typically present in the starting material. The nitroanilino group can be introduced by reacting the triazine core with 4-nitroaniline under appropriate conditions.
Conjugation with L-Glutamic Acid
Activation of L-Glutamic Acid : L-Glutamic acid can be activated using common peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to facilitate its conjugation with the triazine derivative.
Coupling Reaction : The activated L-glutamic acid is then coupled with the 1,3,5-triazine derivative bearing the nitroanilino group. This step requires careful control of reaction conditions to ensure high yield and purity.
Analytical Techniques for Characterization
The synthesized compound can be characterized using various analytical techniques:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation by analyzing proton and carbon environments. |
| Mass Spectrometry (MS) | Verification of molecular weight and fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identification of functional groups based on absorption bands. |
| Thin Layer Chromatography (TLC) | Monitoring of reaction progress and purity assessment. |
Research Findings and Applications
While specific research findings on this compound are limited, 1,3,5-triazine derivatives have been explored for their antimicrobial and antifungal activities. The conjugation with L-glutamic acid may enhance biological activity or solubility, making it a promising area for further investigation.
Scientific Research Applications
(S)-2-((4-Chloro-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-((4-Chloro-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazine ring and its substituents play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Structural and Functional Analogues
The following table summarizes key triazine derivatives and their distinguishing features:
*Estimated based on structural analysis.
Key Comparative Insights
Structural Stability and Crystallography
- Triazine derivatives (e.g., ) exhibit planar structures with bond lengths and angles within normal ranges, suggesting stability in diverse environments .
Biological Activity
N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid, with the CAS number 61955-61-1, is a synthetic compound that features a triazine ring and has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H13ClN6O6
- Molecular Weight : 396.74 g/mol
- IUPAC Name : (S)-2-((4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl)amino)pentanedioic acid
The compound's structure includes a triazine core substituted with a chloro group and a nitrophenylamino group, which are crucial for its biological interactions.
The mechanism of action of this compound involves its ability to interact with specific enzymes or receptors within biological systems. It is believed to act as an enzyme inhibitor , potentially affecting pathways involved in cell proliferation and survival. The triazine ring's substituents enhance binding affinity to target proteins, influencing their activity.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties . Its structural components allow it to interfere with critical cellular processes. For example:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in tumor growth and metastasis.
- Cell Line Studies : In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting metabolic pathways essential for cell survival.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties . Its mechanism could involve modulation of inflammatory cytokines and pathways:
- Cytokine Modulation : Preliminary studies suggest that the compound can reduce the production of pro-inflammatory cytokines in activated immune cells.
Table 1: Summary of Biological Activities
Case Study: In Vitro Analysis
A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
